NAME
|
N-vinyl pyrrolidone Mizoroki-Heck
|
Name
|
|
Quantity
|
0.012 mmol
|
Type
|
catalyst
|
Smiles
|
CN(C)c1ccccc1c2ccccc2P(C3CCCCC3)C4CCCCC4
|
Addition Order |
1 |
Name
|
|
Quantity
|
0.0025 mmol
|
Type
|
|
Smiles
|
O=C(/C=C/C1=CC=CC=C1)/C=C/C2=CC=CC=C2.O=C(/C=C/C3=CC=CC=C3)/C=C/C4=CC=CC=C4.O=C(/C=C/C5=CC=CC=C5)/C=C/C6=CC=CC=C6.[Pd].[Pd]
|
Addition Order |
2 |
Name
|
|
Quantity
|
0.2 mmol
|
Type
|
reactant
|
Smiles
|
C=CN1CCCC1=O
|
Addition Order |
5 |
Name
|
|
Quantity
|
0.05 mmol
|
Type
|
limiting reactant
|
Smiles
|
c1ccc(cc1)I
|
Addition Order |
6 |
Control Type
|
WELL_PLATE
|
Setpoint
|
1.2 mL
|
Material
|
GLASS
|
Attachments
|
MAT
|
Type
|
GLOVE_BOX
|
Details
|
nitrogen atmosphere
|
Control Type
|
DRY_ALUMINUM_PLATE
|
Setpoint
|
85 °C
|
Type
|
STIR_BAR
|
Rate
|
MEDIUM
|
RPM
|
0
|
Reflux
|
|
Conditions are dynamic
|
|
Sensitive to moisture |
1 |
Sensitive to oxygen |
1 |
Type
|
ADDITION
|
Phase kept
|
Filtrate
|
Automated
|
1
|
Reaction Time |
16 h |
Name
|
|
Type
|
internal standard
|
Smiles
|
COc1cc(OC)cc(OC)c1
|
Type | Value | Analysis |
---|---|---|
AREA | 4.528978e+07 | GC-FID |
Name
|
|
Type
|
product
|
Smiles
|
C=C(c1ccccc1)N1CCCC1=O
|
Type | Value | Analysis |
---|---|---|
AREA | 2590988 | GC-FID |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCCN1/C=C/c1ccccc1
|
Type | Value | Analysis |
---|---|---|
AREA | 0 | GC-FID |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AREA | 0 | GC-FID |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AREA | 0 | GC-FID |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AREA | 0 | GC-FID |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AREA | 0 | GC-FID |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AREA | 0 | GC-FID |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AREA | 0 | GC-FID |
Type
|
GC
|
Details
|
Ran our standard GC-FID method for this plate.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |